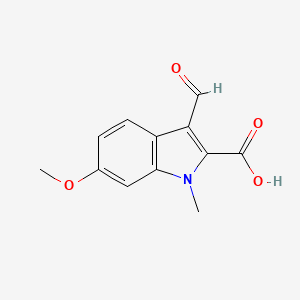

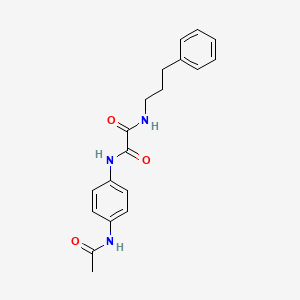

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Indole Synthesis and Applications

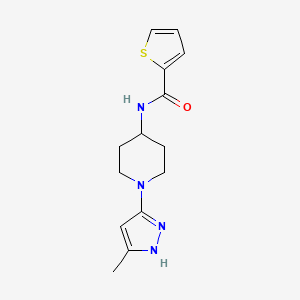

Indole Synthesis Framework Indole compounds, including 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid, are significant in organic chemistry. Taber and Tirunahari (2011) provided a comprehensive classification of indole syntheses. They categorized the synthesis methods into nine types based on the bond formation in the indole ring, emphasizing the strategic approaches and historical evolution of indole synthesis. This review also detailed the name reactions associated with indole synthesis, such as Fischer, Bartoli, and Madelung syntheses, underscoring the diversity and complexity of constructing the indole nucleus (Taber & Tirunahari, 2011).

Carboxylic Acid Derivatives and Applications

Levulinic Acid in Drug Synthesis Zhang et al. (2021) discussed the versatile applications of levulinic acid (LEV) and its derivatives in drug synthesis. They highlighted its role in synthesizing various chemicals, notably its utilization in cancer treatment and medical materials. The flexibility of LEV, due to its carbonyl and carboxyl functional groups, allows it to serve as a raw material for drug synthesis, create pharmaceutical intermediates, and modify chemical reagents. This reveals the potential of carboxylic acid derivatives like 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid in pharmaceutical applications (Zhang et al., 2021).

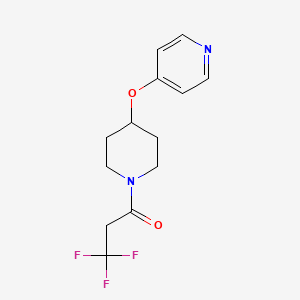

Biocatalyst Inhibition by Carboxylic Acids Jarboe et al. (2013) explored the inhibitory effects of carboxylic acids on microbial biocatalysts like Escherichia coli and Saccharomyces cerevisiae, used in fermentative production. The review outlined the impact of carboxylic acids on cell membrane integrity, internal pH, and metabolic processes. Understanding these inhibitory mechanisms is crucial for engineering robust microbial strains for industrial applications, potentially affecting the usage of carboxylic acid derivatives in biotechnological processes (Jarboe et al., 2013).

Propiedades

IUPAC Name |

3-formyl-6-methoxy-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-10-5-7(17-2)3-4-8(10)9(6-14)11(13)12(15)16/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEKBEKYTOLNIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[2-Amino-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2428179.png)

![6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428182.png)

![[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2428185.png)

![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2428198.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)